

reaction mechanisms of vinylcyclohexene with hypochlorous acid

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Compound of Interest

Compound Name: Vinylcyclohexene

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An In-depth Technical Guide to the Reaction Mechanisms of 4-Vinylcyclohexene with Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between 4-vinylcyclohexene (4-VCH) and hypochlorous acid (HOCl). It details the electrophilic addition process, stereochemistry, regioselectivity, and experimental considerations. The information is intended for professionals in research and development who require a deep understanding of this chemical transformation for applications in organic synthesis and drug development.

Introduction

4-Vinylcyclohexene (4-VCH) is a readily available organic compound produced by the dimerization of 1,3-butadiene.^{[1][2]} It possesses two distinct reactive sites for electrophilic addition: an endocyclic (cyclohexenyl) double bond and an exocyclic (vinyl) double bond. Hypochlorous acid (HOCl) is a reactive oxygen species and a key reagent in halohydrin formation.^[3] The reaction between 4-VCH and HOCl is of significant interest as it serves as a primary route to the synthesis of valuable intermediates, including chlorohydrins and epoxides, which are precursors for various polymers, resins, and pharmaceutical compounds.^{[1][4]}

Computational studies have indicated that the reaction of VCH derivatives with HOCl is a concern in aquatic environments due to the potential cytotoxicity of the resulting products.^[5]

Understanding the underlying mechanisms, reactive sites, and influencing factors is crucial for controlling product outcomes and predicting potential environmental transformations.

Core Reaction Mechanism: Electrophilic Addition

The reaction of hypochlorous acid with the double bonds of 4-**vinylcyclohexene** proceeds via an electrophilic addition mechanism.^[6] While HOCl is often written as the reactant, the active electrophilic species can be the chlorine atom (with a partial positive charge, δ^+), or other species like dichlorine monoxide (Cl_2O) or molecular chlorine (Cl_2) which can be present in HOCl solutions.^{[7][8]}

The overall mechanism involves two key steps:

- Electrophilic attack: The electron-rich π -system of a double bond attacks the electrophilic chlorine atom.^[9]
- Nucleophilic capture: A nucleophile, typically water from the aqueous solution, attacks the resulting intermediate to form the final chlorohydrin product.^{[10][11]}

Reactive Site Selectivity

A critical aspect of this reaction is the selectivity for one of the two double bonds in 4-VCH. Computational studies and experimental evidence suggest that the endocyclic ($\text{C1}=\text{C2}$) double bond is preferentially attacked by the electrophilic chlorine of HOCl.^[5] This preference is attributed to the higher electron density and greater stability of the resulting bridged chloronium ion intermediate on the cyclohexene ring compared to the vinyl group. The reactivity of the double bond on the ring is generally higher.^[4]

Formation of the Chloronium Ion Intermediate

The reaction is initiated by the electrophilic addition of Cl^+ (from HOCl) to the double bond. This does not typically form a simple carbocation but rather a bridged, three-membered ring intermediate known as a chloronium ion.^{[10][11]} This cyclic ion is significant because it prevents carbocation rearrangements and dictates the stereochemical outcome of the reaction.^[10] The positive charge is distributed between the chlorine and the two carbon atoms of the original double bond.

Regioselectivity: Markovnikov's Rule

The subsequent nucleophilic attack by a water molecule on the chloronium ion is regioselective and follows Markovnikov's rule.^{[5][12][13]} The water molecule attacks the more substituted carbon atom of the chloronium ion.^[13] This is because the more substituted carbon can better stabilize the partial positive charge in the transition state of the ring-opening step.^[13] The final step involves deprotonation of the added water molecule to yield the neutral chlorohydrin.^[10]

The resulting product from the attack on the endocyclic double bond is predominantly 2-chloro-1-hydroxy-4-vinylcyclohexane.

Stereochemistry: Anti-Addition

The mechanism involving the bridged chloronium ion necessitates that the nucleophile (water) attacks from the side opposite to the chlorine bridge.^{[10][13][14]} This backside attack results in an anti-addition of the -Cl and -OH groups, leading to a trans configuration of these substituents on the cyclohexane ring.^{[10][14]}

Kinetic vs. Thermodynamic Control

In reactions of conjugated dienes, the product distribution can be influenced by temperature, leading to either a kinetically or thermodynamically controlled outcome.^{[15][16][17]} At lower temperatures, the faster-forming product (the kinetic product) predominates, while at higher temperatures, the more stable product (the thermodynamic product) is favored as the reaction becomes reversible.^{[16][17][18]} While 4-VCH is a non-conjugated diene, the presence of two reactive sites raises questions of selectivity. The preferential reaction at the more reactive endocyclic double bond under mild conditions suggests a kinetically controlled process.

Experimental Protocols

The synthesis of chlorohydrins from 4-vinylcyclohexene and hypochlorous acid is typically performed in a biphasic system under controlled temperature conditions. The hypochlorous acid is often generated in situ from sodium hypochlorite (bleach) and a weak acid, such as sulfuric acid.^[4]

General Procedure for Chlorohydrin Synthesis

The following protocol is a generalized methodology based on procedures outlined in the literature.^[4]

- **Reagent Preparation:** A solution of sodium hypochlorite (e.g., 0.8-2.0 mol/L) is placed in a multi-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
- **Cooling:** The flask is cooled in an ice-water bath to maintain a temperature of 2-5°C.
- **Addition of 4-VCH:** 4-**Vinylcyclohexene** is added to the cooled sodium hypochlorite solution under vigorous stirring.
- **In Situ Generation of HOCl:** A dilute solution of acid (e.g., 0.5-1.0 mol/L sulfuric acid) is added dropwise from the dropping funnel over a period of 20-40 minutes. The rate of addition is controlled to ensure the reaction temperature does not exceed 10°C.
- **Reaction Completion:** After the acid addition is complete, the mixture is stirred for an additional 5-10 minutes to ensure the reaction goes to completion.
- **Work-up:**
 - The reaction is quenched by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess oxidant.
 - The aqueous and organic layers are separated.
 - The aqueous layer is extracted with a suitable organic solvent (e.g., ether).
 - The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate).
- **Purification:** The final product can be purified by distillation or chromatography.

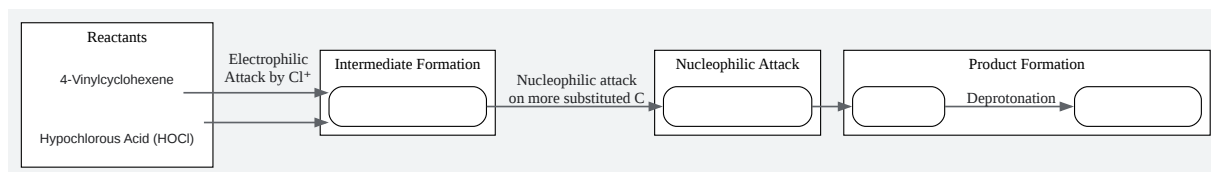
Quantitative Data Presentation

The following table summarizes reactant quantities and ratios from various examples for the synthesis of 4-**vinylcyclohexene** dioxide, for which the chlorohydrin is an intermediate.^[4] These examples illustrate the typical stoichiometry employed in the initial chlorohydrination step.

| Example | Sodium Hypochlorite (NaOCl) Solution | 4-Vinylcyclohexene (4-VCH) | Sulfuric Acid (H ₂ SO ₄) Solution | Molar Ratio (NaOCl:4-VCH:H ₂ SO ₄) | Temperature |
|---------|--------------------------------------|----------------------------|--|---|-------------|
| 1 | 242 mL of 1.775 M | 25 mL | 484 mL of 0.5 M | ~2.0 : 1 : 1.1 | < 10°C |
| 2 | 388 mL of 1.996 M | 40 mL | 898 mL of 0.5 M | ~2.3 : 1 : 1.3 | < 10°C |
| 6 | 4300 mL of 0.85 M | 77 mL | 880 mL of 1.0 M | ~5.9 : 1 : 1.4 | < 10°C |

Mandatory Visualizations

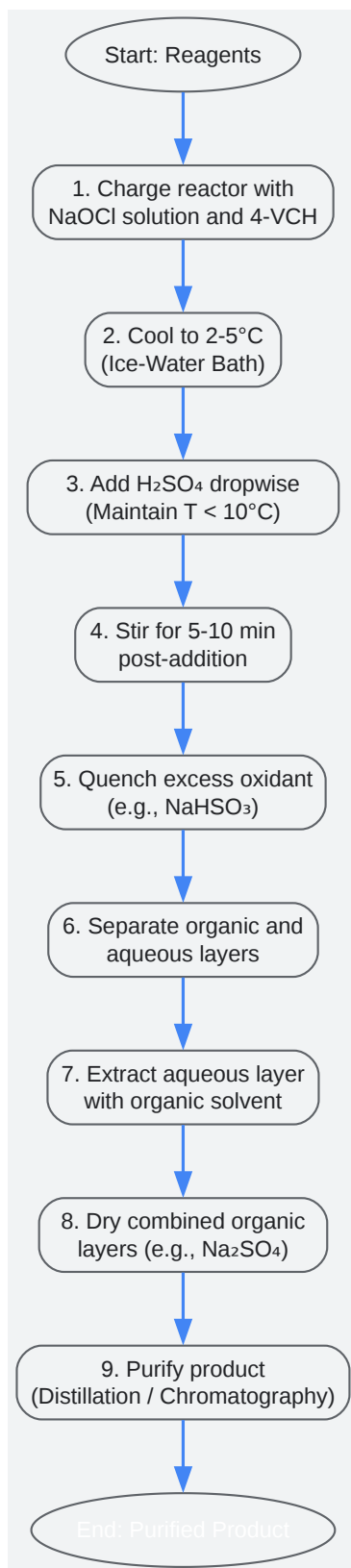
Reaction Mechanism Pathway



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Caption: Electrophilic addition of HOCl to 4-Vinylcyclohexene.

Experimental Workflow



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Caption: General experimental workflow for chlorohydrin synthesis.

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